N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide
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Overview
Description
N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide is a chemical compound that belongs to the class of piperazine derivatives. This compound is characterized by the presence of a cyclohexylethyl group and a phenyl group attached to a piperazine ring, which is further connected to a carboxamide group. Piperazine derivatives are known for their diverse pharmacological activities and are widely used in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide typically involves the reaction of 4-phenylpiperazine with 2-cyclohexylethylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can enhance the yield and purity of the compound. Additionally, green chemistry principles can be applied to minimize the environmental impact of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the piperazine ring can be modified by introducing different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand for various biological receptors.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(2-cyclohexylethyl)-4-phenylpiperazine: Lacks the carboxamide group but shares the piperazine and phenyl structures.
4-phenylpiperazine-1-carboxamide: Lacks the cyclohexylethyl group but contains the piperazine and carboxamide structures.
Uniqueness
N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide is unique due to the combination of the cyclohexylethyl group, phenyl group, and carboxamide group attached to the piperazine ring. This unique structure contributes to its distinct chemical and pharmacological properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
N-(2-cyclohexylethyl)-4-phenylpiperazine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O/c23-19(20-12-11-17-7-3-1-4-8-17)22-15-13-21(14-16-22)18-9-5-2-6-10-18/h2,5-6,9-10,17H,1,3-4,7-8,11-16H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWYBBMLOBSOWHC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCNC(=O)N2CCN(CC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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